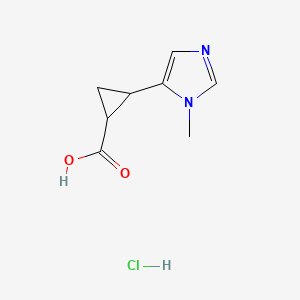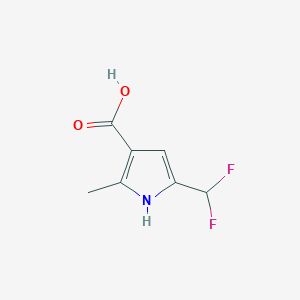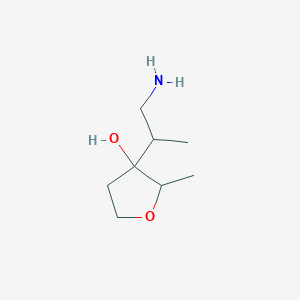![molecular formula C12H27NO B13196370 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol is an organic compound with a complex structure that includes both an alcohol and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-2-amine with 4-methyl-2-pentanol under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-2-pentanone or 4-methylpentanal.
Reduction: Formation of a more saturated amine derivative.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: A related compound with similar structural features but lacking the amine group.
4-Methylpentan-2-amine: Another related compound that contains the amine group but lacks the alcohol functionality.
Uniqueness
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol is unique due to the presence of both an alcohol and an amine group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpentan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-9(2)6-11(5)13-12(8-14)7-10(3)4/h9-14H,6-8H2,1-5H3 |
InChI Key |
ZCEPAOWNMKAABC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)

![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)

![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)





